

antimicrobial properties of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol

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Compound of Interest

Compound Name: 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol

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Antimicrobial Properties of Drimane Sesquiterpenoids: A Technical Overview

Disclaimer: This technical guide provides a comprehensive overview of the antimicrobial properties of drimane sesquiterpenoids, a class of natural compounds. It is important to note that specific experimental data on the antimicrobial activity of **6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol** is not currently available in the public domain. The information presented herein is based on studies of structurally related drimane sesquiterpenoids and is intended to provide a contextual understanding for researchers, scientists, and drug development professionals.

Introduction to Drimane Sesquiterpenoids

Drimane sesquiterpenoids are a diverse group of bicyclic natural products characterized by a decahydronaphthalene skeleton.[1] They are found in a variety of natural sources, including plants, fungi, and marine organisms.[2][3] This class of compounds has garnered significant scientific interest due to a wide range of documented biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[3][4] The structural diversity within the drimane family, arising from different oxygen-containing functional groups and stereochemical configurations, contributes to their varied biological profiles.[3]

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of various drimane sesquiterpenoids against a broad spectrum of pathogens, including clinically relevant bacteria and fungi. The following tables summarize the quantitative data from key studies in this area.

Table 1: Antibacterial Activity of Drimane Sesquiterpenoids

Compound	Bacterium	MIC (µg/mL)	MBC (µg/mL)	Reference
Polygodial	Pseudomonas aeruginosa	16	16	[5]
Klebsiella pneumoniae	32	16	[5]	
Enterococcus avium	8	16	[5]	
Escherichia coli	64	32	[5]	
Isopolygodial	Klebsiella pneumoniae	8	16	[5]
Ustusoic Acid B (5) + Stromemycin (6) (1:1)	Bacillus subtilis (ATCC 49343)	8	-	[6]
Vancomycin-resistant Enterococcus faecium (ATCC 700221)	32	-	[6]	[6]
Multidrug-resistant Staphylococcus aureus (ATCC BAA-44)	64	-	[6]	
Crude Extract (Perenniporia centrali-africana)	Bacillus subtilis	75	-	[7]
Crude Extract (Cerrena sp. nov.)	Bacillus subtilis	37.5	-	[7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Antifungal and Anti-Yeast Activity of Drimane Sesquiterpenoids

Compound	Fungus/Yeast	MIC (µg/mL)	MFC/LC ₅₀ (µg/mL)	Reference
(-)-Drimenol	Candida albicans	-	8 - 64	[8][9]
Candida auris	-	8 - 64	[8][9]	
Cryptococcus neoformans	-	8 - 64	[8][9]	
Aspergillus spp.	-	8 - 64	[8][9]	
Blastomyces spp.	-	8 - 64	[8][9]	
Pneumocystis spp.	-	8 - 64	[8][9]	
Polygodial	Gaeumannomyces graminis var. tritici	-	7 - 10 (LC ₅₀)	[1][10]
Candida albicans	3.13	-	[11]	
Isodrimeninol	Gaeumannomyces graminis var. tritici	-	7 - 10 (LC ₅₀)	[1][10]
9α-hydroxydrimendiol (1)	Candida albicans	>15	-	[11]
Candida krusei	>15	-	[11]	
Candida parapsilosis	>15	-	[11]	
3β-hydroxydrimendiol (2)	Candida albicans	<15	-	[11]
Candida krusei	<15	-	[11]	

Candida parapsilosis	<15	-	[11]	
9 β -hydroxyepidriol (3)	Candida albicans	>15	-	[11]
Candida krusei	>15	-	[11]	
Candida parapsilosis	>15	-	[11]	
Compound 4 (from Perenniporia)	Mucor hiemalis	67	-	[7]
Rhodotorula glutinis	67	-	[7]	

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; LC₅₀: 50% Lethal Concentration

Mechanisms of Action

The antimicrobial activity of drimane sesquiterpenoids is attributed to several mechanisms, primarily related to their interaction with cellular membranes and specific enzymes.

- **Membrane Disruption:** The lipophilic nature of many drimane sesquiterpenoids allows them to intercalate into the phospholipid bilayers of microbial cell membranes.[12] This can lead to a loss of membrane integrity, increased permeability, and ultimately, cell lysis. For instance, at high concentrations (100 μ g/ml), drimenol has been observed to cause the rupture of the fungal cell wall and membrane.[8][9]
- **Enzyme Inhibition:** Some drimane sesquiterpenoids have been shown to target specific enzymes crucial for microbial survival. In silico studies suggest that certain drimane derivatives may inhibit lanosterol 14 α -demethylase, an essential enzyme in the ergosterol biosynthesis pathway in fungi.[11]

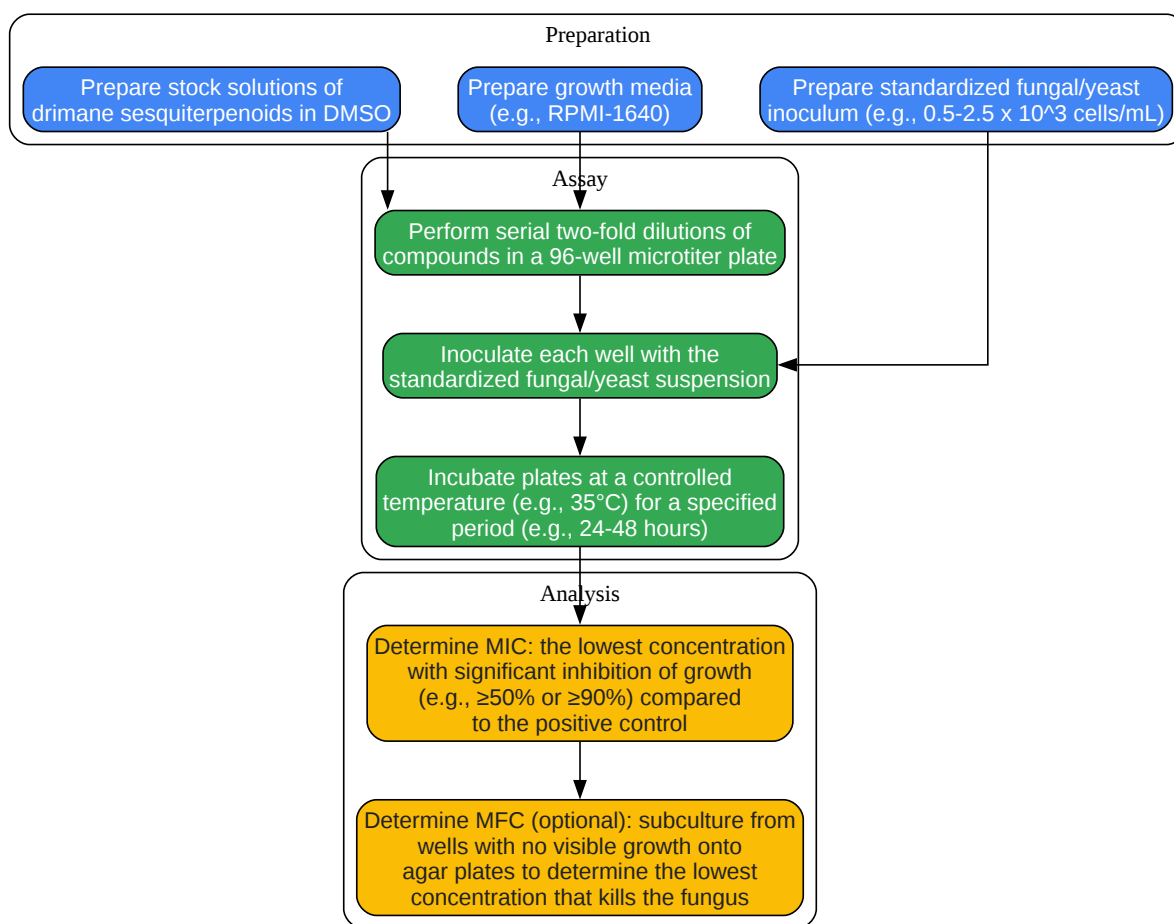
- **Oxidative Stress:** Drimane sesquiterpenoids have been found to possess both pro-oxidant and anti-oxidant activities, which may contribute to their antimicrobial effects by inducing oxidative stress within the microbial cells.[\[13\]](#)
- **Synergistic Effects:** In some cases, the antimicrobial activity of drimane sesquiterpenoids can be significantly enhanced when used in combination with other compounds. For example, the antibacterial activity of ustusoic acid B was drastically increased when combined with stromemycin.[\[6\]](#)[\[14\]](#)

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the antimicrobial properties of drimane sesquiterpenoids.

Fungal and Yeast Susceptibility Testing

A common method for determining the minimum inhibitory concentration (MIC) of antifungal agents is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

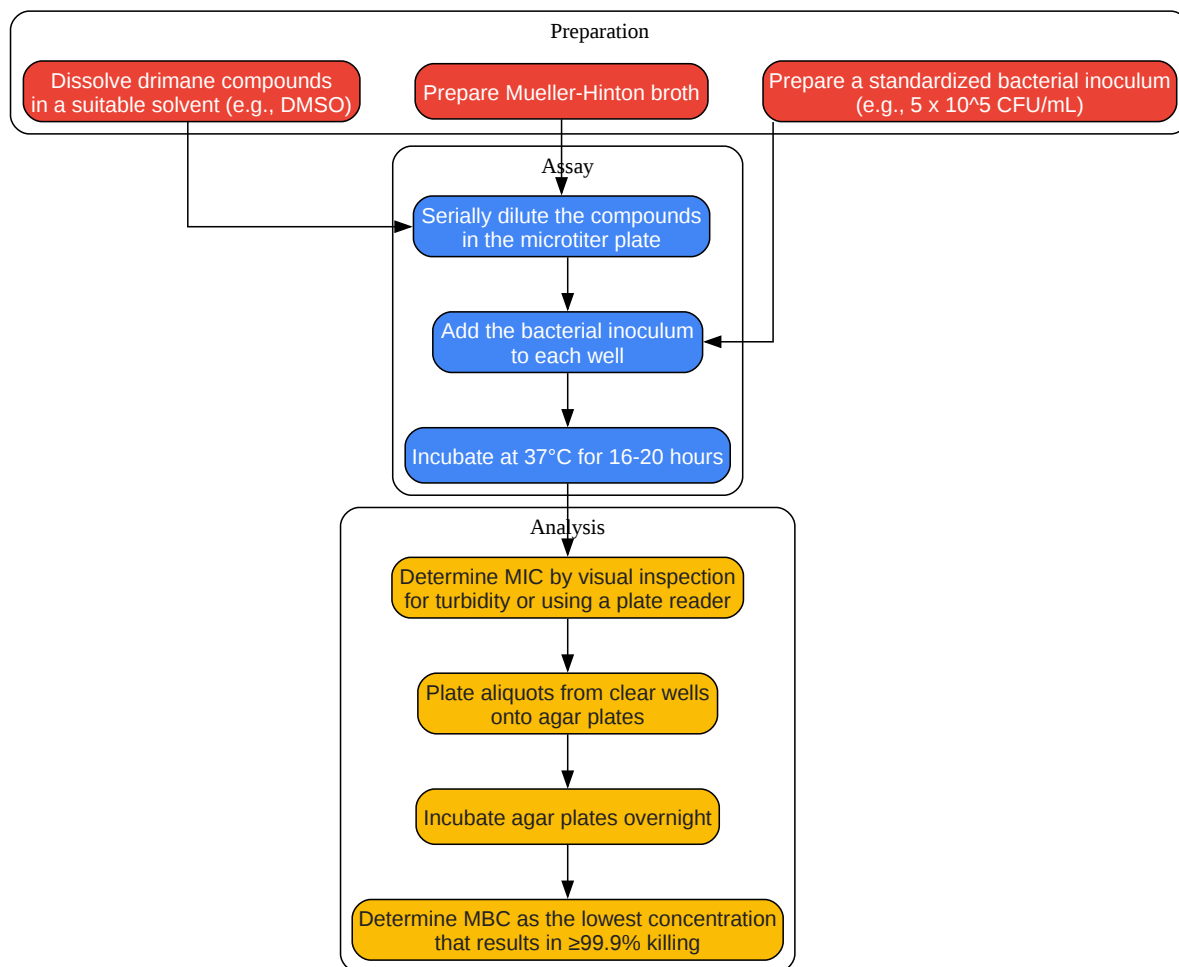


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Workflow for Antifungal Susceptibility Testing.

Antibacterial Susceptibility Testing

The determination of MIC and minimum bactericidal concentration (MBC) for bacterial strains is typically performed using broth microdilution methods in appropriate growth media such as Mueller-Hinton broth.

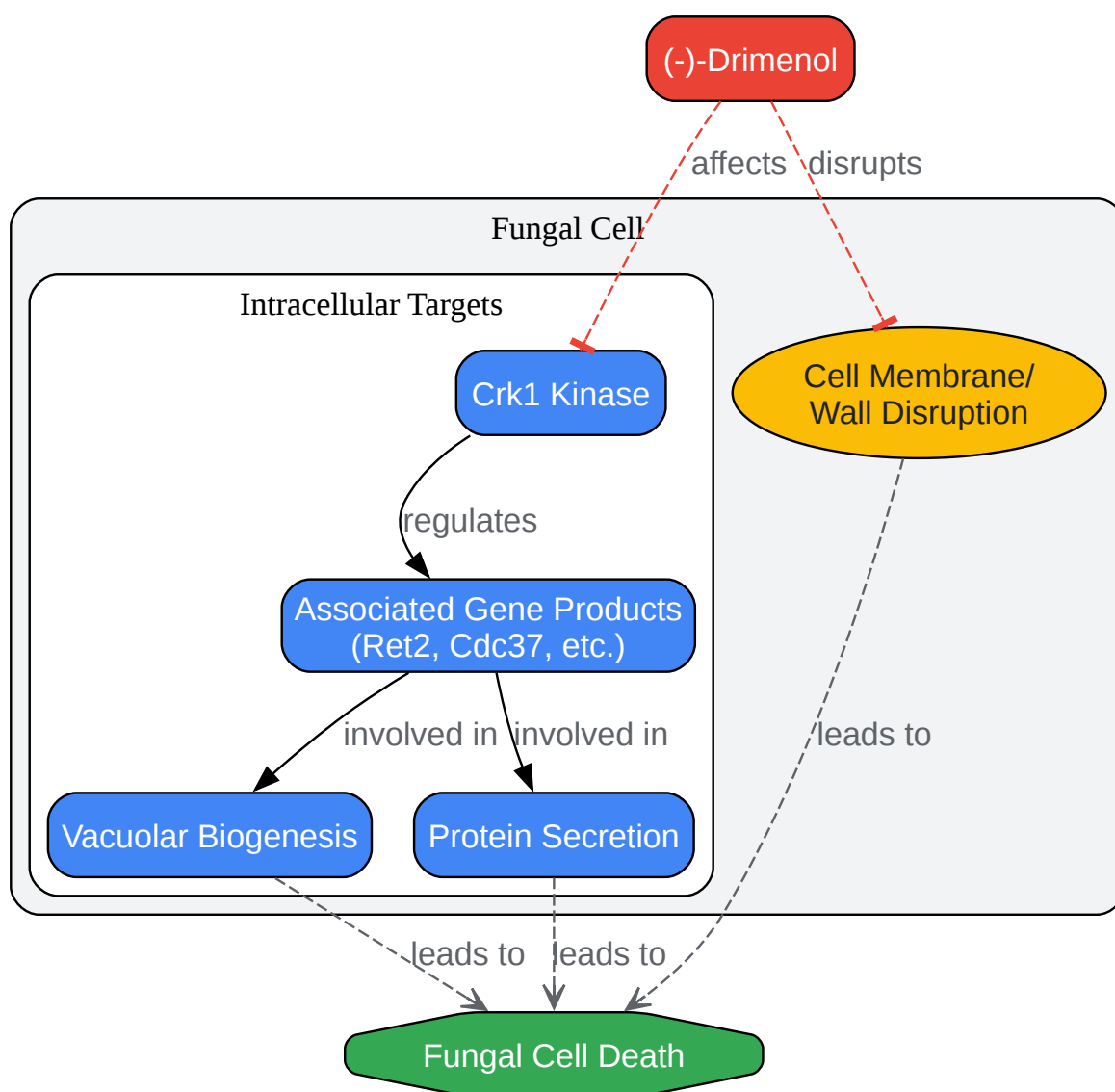


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Workflow for Antibacterial Susceptibility Testing.

Signaling Pathways and Molecular Targets

While the precise signaling pathways affected by many drimane sesquiterpenoids are still under investigation, studies on (-)-drimenol have provided some insights into its mechanism of action in fungi. Genome-wide fitness profiling in *Saccharomyces cerevisiae* and *Candida albicans* has implicated the involvement of the Crk1 kinase and its associated gene products in the cellular response to drimenol.



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Putative Mechanism of Action of (-)-Drimenol.

Conclusion and Future Directions

The drimane sesquiterpenoids represent a promising class of natural products with significant antimicrobial and antifungal potential. The existing data highlight the broad-spectrum activity of several members of this family against a range of pathogens. The structural diversity within this class offers a valuable scaffold for the development of new antimicrobial agents.

Future research should focus on:

- Isolation and Screening: Continued exploration of natural sources to identify novel drimane sesquiterpenoids with potent antimicrobial activity.
- Structure-Activity Relationship (SAR) Studies: Systematic modification of the drimane skeleton to elucidate the key structural features required for optimal activity and selectivity.
- Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways affected by these compounds to better understand their antimicrobial effects.
- In Vivo Efficacy and Toxicity: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

While no specific data exists for **6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol**, the comprehensive information available for the drimane sesquiterpenoid class provides a strong rationale for its investigation as a potential antimicrobial agent.

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